molecular formula C17H13N3O2 B8373017 2-(5-Methoxy-benzoimidazol-1-yl)-quinolin-8-ol

2-(5-Methoxy-benzoimidazol-1-yl)-quinolin-8-ol

Cat. No. B8373017
M. Wt: 291.30 g/mol
InChI Key: UDNMFHWPEAAPLS-UHFFFAOYSA-N
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Patent
US07019147B1

Procedure details

N1-[8-(tert-Butyl-dimethyl-silanyloxy)-quinolin-2-yl]-4-methoxy-benzene-1,2-diamine 1C (18.3 g, 46.1 mMol) was dissolved in 40 mL of 2-methoxyethanol under an atmosphere of dry N2. To this solution was added formamidine acetate (5.28 g, 50.7 mMol) and the reaction mixture was heated to 125° C. and reacted at this temperature for 1.5 hours. The solvent was removed under vacuum and the resulting solid was triturated with ethyl ether (Et2O), dried under vacuum to give 13.3 g of a pink solid as the title compound 1D.
Name
N1-[8-(tert-Butyl-dimethyl-silanyloxy)-quinolin-2-yl]-4-methoxy-benzene-1,2-diamine
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:16]=1[N:15]=[C:14]([NH:17][C:18]1[C:19]([NH2:26])=[CH:20][C:21]([O:24][CH3:25])=[CH:22][CH:23]=1)[CH:13]=[CH:12]2)(C)(C)C.[C:29](O)(=O)C.C(N)=N>COCCO>[CH3:25][O:24][C:21]1[CH:22]=[CH:23][C:18]2[N:17]([C:14]3[CH:13]=[CH:12][C:11]4[C:16](=[C:7]([OH:6])[CH:8]=[CH:9][CH:10]=4)[N:15]=3)[CH:29]=[N:26][C:19]=2[CH:20]=1 |f:1.2|

Inputs

Step One
Name
N1-[8-(tert-Butyl-dimethyl-silanyloxy)-quinolin-2-yl]-4-methoxy-benzene-1,2-diamine
Quantity
18.3 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC=1C=CC=C2C=CC(=NC12)NC=1C(=CC(=CC1)OC)N)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
COCCO
Step Two
Name
Quantity
5.28 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at this temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid was triturated with ethyl ether (Et2O)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC2=C(N(C=N2)C2=NC3=C(C=CC=C3C=C2)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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